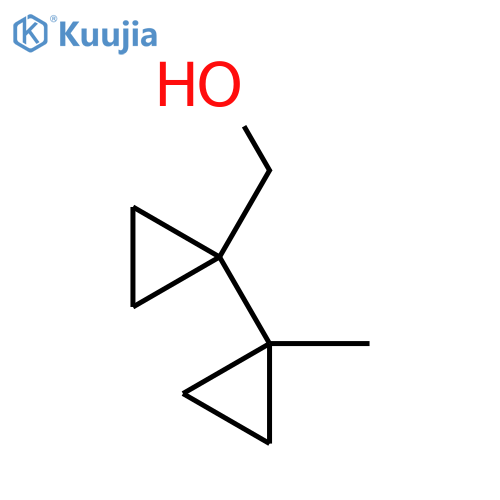Cas no 2229607-40-1 (1-(1-methylcyclopropyl)cyclopropylmethanol)

2229607-40-1 structure
商品名:1-(1-methylcyclopropyl)cyclopropylmethanol
1-(1-methylcyclopropyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(1-methylcyclopropyl)cyclopropylmethanol
- 2229607-40-1
- [1-(1-methylcyclopropyl)cyclopropyl]methanol
- EN300-1803648
-
- インチ: 1S/C8H14O/c1-7(2-3-7)8(6-9)4-5-8/h9H,2-6H2,1H3
- InChIKey: QTXNSXWESATAEQ-UHFFFAOYSA-N
- ほほえんだ: OCC1(CC1)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 126.104465066g/mol
- どういたいしつりょう: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 20.2Ų
1-(1-methylcyclopropyl)cyclopropylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803648-10.0g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1803648-0.25g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-0.5g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-5g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-0.1g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-1.0g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1803648-2.5g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-10g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-1g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1803648-0.05g |
[1-(1-methylcyclopropyl)cyclopropyl]methanol |
2229607-40-1 | 0.05g |
$647.0 | 2023-09-19 |
1-(1-methylcyclopropyl)cyclopropylmethanol 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
2229607-40-1 (1-(1-methylcyclopropyl)cyclopropylmethanol) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 42464-96-0(NNMTi)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量